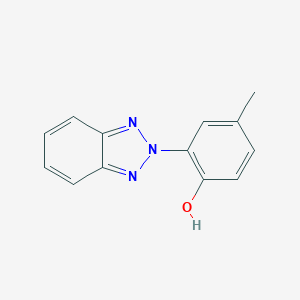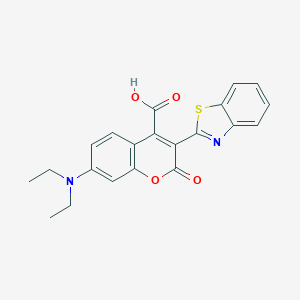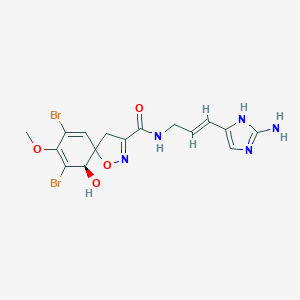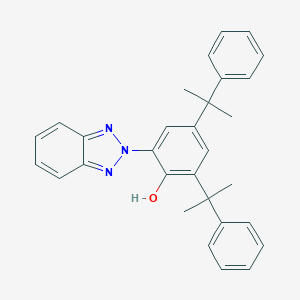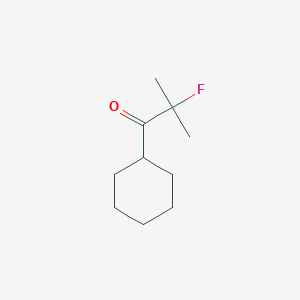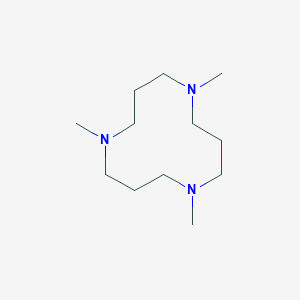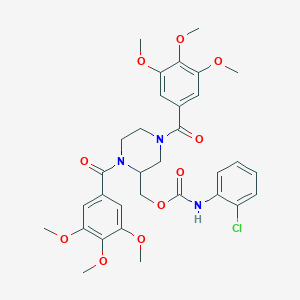
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate, also known as BTMCP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications.
Mechanism Of Action
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been shown to have a number of biochemical and physiological effects. Studies have demonstrated its ability to inhibit the activity of certain enzymes involved in cancer cell growth, as well as its ability to induce apoptosis in cancer cells. Additionally, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been shown to have anti-inflammatory and analgesic properties.
Advantages And Limitations For Lab Experiments
One advantage of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate in lab experiments is its ability to inhibit the growth of various cancer cell lines. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory conditions. However, one limitation of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate. One potential area of research is the development of more efficient synthesis methods for (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate. Additionally, further studies are needed to fully understand the mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate and its potential use in the treatment of various diseases. Finally, more research is needed to determine the safety and efficacy of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate in human clinical trials.
Synthesis Methods
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate involves the reaction of 2-chlorophenyl isocyanate with 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate.
Scientific Research Applications
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-tumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
properties
CAS RN |
129230-03-1 |
|---|---|
Product Name |
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-chlorophenyl)carbamate |
Molecular Formula |
C32H36ClN3O10 |
Molecular Weight |
658.1 g/mol |
IUPAC Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C32H36ClN3O10/c1-40-24-13-19(14-25(41-2)28(24)44-5)30(37)35-11-12-36(31(38)20-15-26(42-3)29(45-6)27(16-20)43-4)21(17-35)18-46-32(39)34-23-10-8-7-9-22(23)33/h7-10,13-16,21H,11-12,17-18H2,1-6H3,(H,34,39) |
InChI Key |
WZODACLMDWREJD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)COC(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)COC(=O)NC3=CC=CC=C3Cl)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
synonyms |
Carbamic acid, (2-chlorophenyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2- piperazinyl)methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



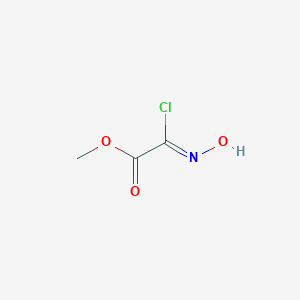
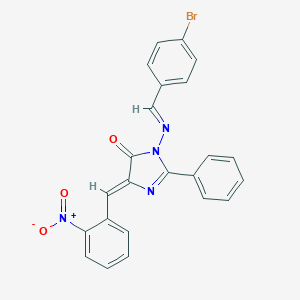
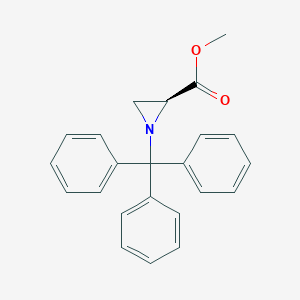
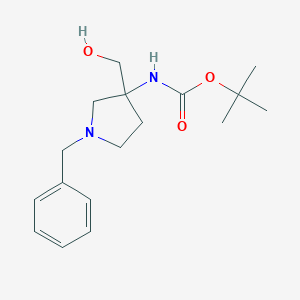
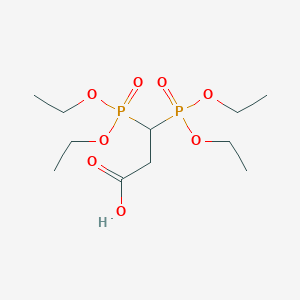
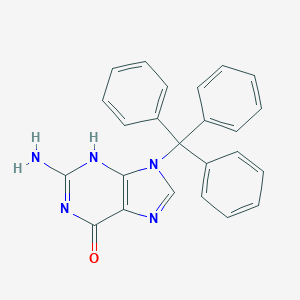
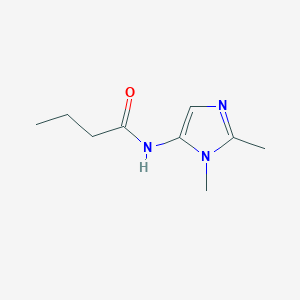
![Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B141650.png)
